![molecular formula C9H8N2O2 B13975923 1-Methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbaldehyde](/img/structure/B13975923.png)
1-Methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dihydro-1-methyl-2-oxo-1H-benzimidazole-5-carboxaldehyde is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their wide range of biological activities and are commonly used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-1-methyl-2-oxo-1H-benzimidazole-5-carboxaldehyde can be achieved through several methods. One common approach involves the condensation of o-phenylenediamine with formic acid, followed by cyclization and oxidation steps . Another method includes the use of N-methyl-o-phenylenediamine and glyoxylic acid under acidic conditions . These reactions typically require controlled temperatures and specific catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-1-methyl-2-oxo-1H-benzimidazole-5-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The benzimidazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under specific conditions to achieve substitution reactions.
Major Products Formed
Oxidation: 2,3-Dihydro-1-methyl-2-oxo-1H-benzimidazole-5-carboxylic acid.
Reduction: 2,3-Dihydro-1-methyl-2-oxo-1H-benzimidazole-5-methanol.
Substitution: Various substituted benzimidazole derivatives depending on the reagents used.
Scientific Research Applications
2,3-Dihydro-1-methyl-2-oxo-1H-benzimidazole-5-carboxaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,3-Dihydro-1-methyl-2-oxo-1H-benzimidazole-5-carboxaldehyde involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1H-benzimidazole-5-carboxaldehyde: Lacks the methyl and oxo groups, leading to different chemical properties and reactivity.
1-Methyl-2-oxo-1H-benzimidazole-5-carboxaldehyde: Similar structure but without the dihydro group, affecting its stability and reactivity.
Uniqueness
2,3-Dihydro-1-methyl-2-oxo-1H-benzimidazole-5-carboxaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl and oxo groups enhances its reactivity and potential for forming various derivatives, making it a valuable compound in synthetic and medicinal chemistry .
Properties
Molecular Formula |
C9H8N2O2 |
|---|---|
Molecular Weight |
176.17 g/mol |
IUPAC Name |
1-methyl-2-oxo-3H-benzimidazole-5-carbaldehyde |
InChI |
InChI=1S/C9H8N2O2/c1-11-8-3-2-6(5-12)4-7(8)10-9(11)13/h2-5H,1H3,(H,10,13) |
InChI Key |
KYHXDLLMFVAYDC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C=O)NC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(Chloromethyl)-2-ethyl-2-azaspiro[4.4]nonane](/img/structure/B13975844.png)
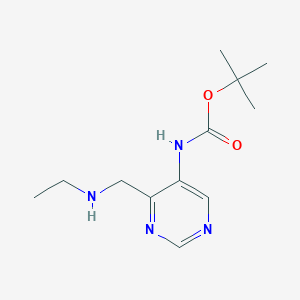
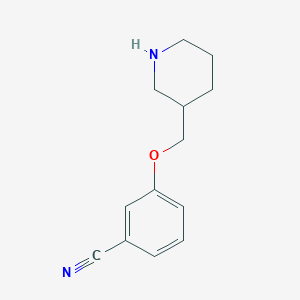
![2-(5-Bromobenzo[d]thiazol-2-yl)acetonitrile](/img/structure/B13975875.png)


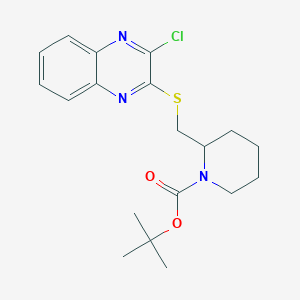
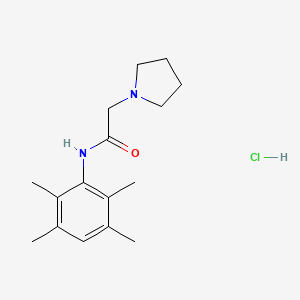

![6-Cyclopropyl-1,6-diazaspiro[3.4]octan-2-one](/img/structure/B13975921.png)
![N-([1,1'-biphenyl]-2-yl)dibenzo[b,d]furan-4-amine](/img/structure/B13975930.png)

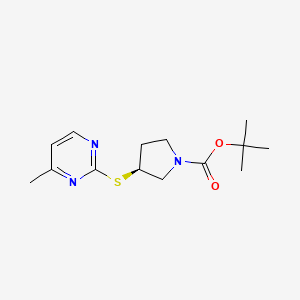
![6-Bromo-1-(tetrahydro-3-furanyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13975951.png)
